molecular formula C20H12Br2N2O2 B14407466 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one CAS No. 84325-81-5

6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B14407466
CAS No.: 84325-81-5
M. Wt: 472.1 g/mol
InChI Key: WPBHZAKRLFLOIQ-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features bromine atoms at the 6th and 8th positions, a hydroxyphenyl group at the 3rd position, and a phenyl group at the 2nd position, making it a unique structure with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinazolinone precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The hydroxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Debrominated quinazolinone.

    Substitution: Amino or thiol-substituted quinazolinones.

Scientific Research Applications

6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with chlorine atoms instead of bromine.

    6,8-Dibromo-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.

    6,8-Dibromo-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both bromine atoms and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

84325-81-5

Molecular Formula

C20H12Br2N2O2

Molecular Weight

472.1 g/mol

IUPAC Name

6,8-dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H12Br2N2O2/c21-13-10-16-18(17(22)11-13)23-19(12-4-2-1-3-5-12)24(20(16)26)14-6-8-15(25)9-7-14/h1-11,25H

InChI Key

WPBHZAKRLFLOIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=C(C=C4)O

Origin of Product

United States

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